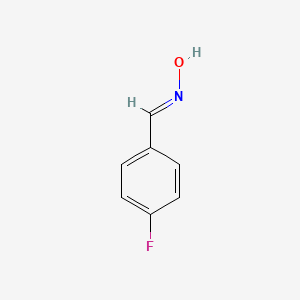

4-Fluorobenzaldehyde oxime

描述

4-Fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H6FNO. It is a derivative of benzaldehyde where the aldehyde group is substituted with an oxime group and a fluorine atom is attached to the para position of the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: 4-Fluorobenzaldehyde oxime can be synthesized through the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

化学反应分析

Types of Reactions: 4-Fluorobenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitrile compounds.

Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-fluorobenzonitrile.

Reduction: Formation of 4-fluorobenzylamine.

Substitution: Formation of various substituted benzaldehyde derivatives.

科学研究应用

Organic Synthesis

4-Fluorobenzaldehyde oxime serves as a versatile intermediate in organic synthesis. Its oxime functional group can be transformed into other functional groups such as nitriles or amides, which are essential building blocks in organic chemistry . This compound can also participate in difluoroalkylation reactions under light irradiation, suggesting pathways for developing novel compounds with unique properties .

Medicinal Chemistry

The introduction of a fluorine atom in this compound can influence the biological activity of synthesized compounds. This makes it a candidate for the development of bioactive molecules . For instance, studies have shown that this compound can be used to create derivatives that exhibit specific interactions with biological targets, enhancing their pharmacological profiles.

Radiolabeling Techniques

This compound has been utilized in the field of radiochemistry for the site-specific labeling of biomolecules. A notable application is its use in synthesizing radiolabeled peptides for positron emission tomography (PET) imaging. The oxime formation between aminooxy-functionalized peptides and 4-[18F]fluorobenzaldehyde has demonstrated high yields and specificity, making it valuable for developing imaging agents .

Case Study: Radiolabeling Peptides

In an experiment involving RGD aminooxy-functionalized peptides, it was found that only one oxime product formed under controlled conditions, indicating a preference for oxime formation over other potential products like Schiff bases . This specificity is crucial for accurate imaging and tracking of biological processes.

Comparative Analysis of Related Compounds

The following table highlights the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chlorobenzaldehyde Oxime | Chlorine atom at para position | Known for use in agrochemicals |

| 2-Fluorobenzaldehyde Oxime | Fluorine atom at ortho position | Exhibits different reactivity patterns |

| Benzaldehyde Oxime | No halogen substitution | Simpler analog without fluorine |

| 4-Methoxybenzaldehyde Oxime | Methoxy group instead of fluorine | Often used in studies related to electron donation |

The electronic properties imparted by the fluorine atom in this compound influence its reactivity and potential biological activity compared to other similar compounds.

作用机制

The mechanism of action of 4-fluorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets.

相似化合物的比较

4-Fluorobenzaldehyde: Lacks the oxime group but shares the fluorine substitution.

Benzaldehyde oxime: Lacks the fluorine substitution but contains the oxime group.

4-Chlorobenzaldehyde oxime: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: 4-Fluorobenzaldehyde oxime is unique due to the combined presence of the oxime group and the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

生物活性

4-Fluorobenzaldehyde oxime is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications in drug development.

This compound (C7H6FNO) is characterized by the presence of a fluorine atom attached to the benzene ring, which enhances its reactivity and biological activity. The compound has a melting point of approximately 89-90°C and exhibits distinct spectral properties, including IR peaks indicative of hydroxyl and imine functional groups .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H6FNO |

| Melting Point | 89-90°C |

| Solubility | Soluble in organic solvents |

| IR Spectra | O-H (3580 cm⁻¹), C=N (1630 cm⁻¹) |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. Research has shown that this compound exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Case Study: Antimycobacterial Activity

A study conducted on the synthesis and biological evaluation of fluorinated benzaldoximes demonstrated that this compound showed promising antitubercular activity. The compound was tested against multiple strains of Mycobacterium, revealing a Minimum Inhibitory Concentration (MIC) that indicates its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in this compound plays a crucial role in enhancing its biological activity. Studies suggest that fluorinated compounds often exhibit improved lipophilicity, allowing for better cell membrane penetration and increased bioavailability.

Table 2: Biological Activity Data

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| This compound | 12.5 | Effective against M. tuberculosis |

| Control Compound | >50 | No significant activity |

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in bacterial metabolism. For instance, its ability to form stable complexes with transition metals may enhance its efficacy as an antimicrobial agent .

Interaction with Enzymes

Research indicates that oximes can reactivate inhibited acetylcholinesterase (AChE), making them valuable in counteracting nerve agent toxicity. While this application is primarily associated with other oximes, it suggests a broader potential for therapeutic use in conditions involving enzyme inhibition .

属性

CAS 编号 |

588-95-4 |

|---|---|

分子式 |

C7H6FNO |

分子量 |

139.13 g/mol |

IUPAC 名称 |

(NZ)-N-[(4-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5- |

InChI 键 |

FSKSLWXDUJVTHE-UITAMQMPSA-N |

SMILES |

C1=CC(=CC=C1C=NO)F |

手性 SMILES |

C1=CC(=CC=C1/C=N\O)F |

规范 SMILES |

C1=CC(=CC=C1C=NO)F |

Key on ui other cas no. |

588-95-4 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。